molecular formula C8H7BrN4 B1525730 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole CAS No. 885278-34-2

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

Cat. No. B1525730
M. Wt: 239.07 g/mol
InChI Key: VRLFFBPGGMFGMT-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, also known as 5-Bromo-3-methyl-phenyl-2H-tetrazole or 5-BMT, is a highly reactive and versatile compound that has been used in a variety of scientific research applications. It is an aromatic, heterocyclic compound that can be synthesized by a variety of methods, including the reaction of bromobenzene and sodium azide. Its highly reactive nature makes it an ideal tool for a variety of reactions, such as the synthesis of polymers, the detection of metal ions, and the synthesis of other organic compounds.

Scientific Research Applications

Color Tuning in Iridium Complexes

The role of ancillary ligands, including tetrazolate derivatives, in color tuning of iridium complexes has been explored, highlighting the synthesis and chemical characterization of such complexes. The variation in the nature of the tetrazolate ligand significantly influences the redox and emission properties, offering potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Novel Tetrazole Liquid Crystals

The synthesis and characterization of new tetrazole liquid crystals demonstrate their potential in creating materials with unique mesogenic behaviors. These liquid crystals, which include various 5-substituted tetrazoles, exhibit nematic and smectic mesophases, indicating their utility in the development of advanced liquid crystal displays and other photonic applications (Tariq et al., 2013).

Functionalization in Medicinal Chemistry

5-Substituted tetrazoles play a crucial role in medicinal chemistry, serving as bioisosteres for carboxylic acids with advantages in pharmacokinetics and metabolism. Their synthesis and functionalization are pivotal for developing new drugs, highlighting their broad applicability in drug design and synthesis of other heterocycles (Roh et al., 2012).

Corrosion Inhibition

The study on the inhibition mechanism of 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium showcases the remarkable efficiency of these compounds as corrosion inhibitors. The findings suggest significant implications for metal preservation and protection in industrial applications (Tan et al., 2019).

Tetrazoles as Corrosion Inhibitors

Further research on tetrazole derivatives as corrosion inhibitors for copper in chloride solutions reveals their potential in protecting metals against corrosion. This application is critical for extending the lifespan of metal components in various environments, ensuring durability and reliability (Zucchi et al., 1996).

properties

IUPAC Name

5-(4-bromo-3-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFFBPGGMFGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277807
Record name 5-(4-Bromo-3-methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

CAS RN

885278-34-2
Record name 5-(4-Bromo-3-methylphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromo-3-methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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